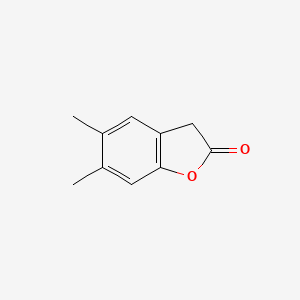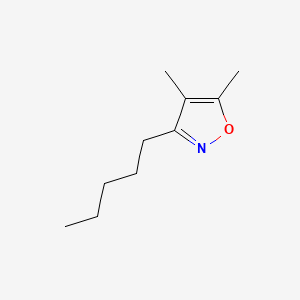![molecular formula C10H6N2O4 B12862963 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with malonic acid in the presence of phosphorous oxychloride. The reaction is carried out under reflux conditions at a temperature of 60–80°C for several hours . The resulting product is then purified and characterized using techniques such as NMR and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. It is known to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of prostaglandin H2 synthase, an enzyme involved in the inflammatory response . The compound’s structure allows it to interact with biological receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(Benzo[d]oxazol-2-ylsulfonyl)acetonitrile
Uniqueness
2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanobenzo[d]oxazole moiety is particularly important for its binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(2-cyano-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,(H,14,15) |
InChI Key |
GXLZZIFRNVRNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C#N)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)

![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)



![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)


